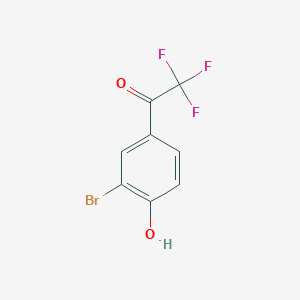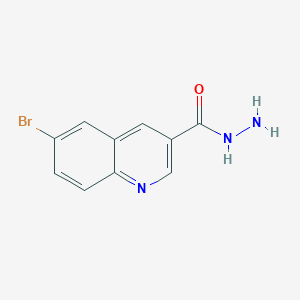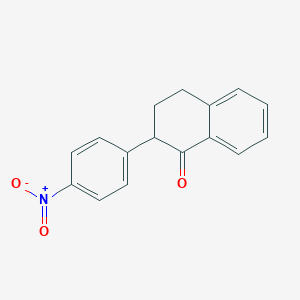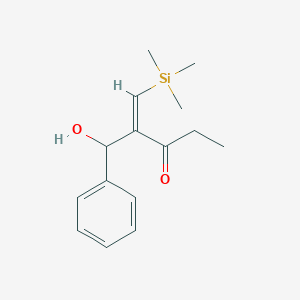
4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole is an organic compound that belongs to the class of heterocyclic compounds It features a bromine atom attached to the second position of an indole ring, which is further substituted with a pyrazolyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the second position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Formation of Pyrazole: The brominated indole is then reacted with hydrazine derivatives to form the pyrazole ring. This step often requires the use of a base such as potassium carbonate or sodium hydroxide and a solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-indole derivative, while coupling reactions could produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1h-indole: Lacks the pyrazolyl group, making it less versatile in terms of chemical reactivity.
4-Chloro-2-(1h-pyrazol-3-yl)-1h-indole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
2-(1h-Pyrazol-3-yl)-1h-indole: Lacks the halogen atom, which can influence its chemical properties and applications.
Uniqueness
4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole is unique due to the presence of both a bromine atom and a pyrazolyl group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications.
Propiedades
Número CAS |
827317-27-1 |
|---|---|
Fórmula molecular |
C11H8BrN3 |
Peso molecular |
262.10 g/mol |
Nombre IUPAC |
4-bromo-2-(1H-pyrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C11H8BrN3/c12-8-2-1-3-9-7(8)6-11(14-9)10-4-5-13-15-10/h1-6,14H,(H,13,15) |
Clave InChI |
UZAVGBJRSMDRDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(N2)C3=CC=NN3)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















